Benzoxonium chloride
Overview
Description
Benzoxonium chloride is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties . It is commonly used in various pharmaceutical and industrial applications due to its effectiveness in eliminating bacteria and other pathogens . The compound is known by its IUPAC name, N-benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride .
Mechanism of Action
Target of Action
Benzoxonium chloride is primarily an antiseptic . It is used in skin disinfection and prevention of infections . The primary targets of this compound are the cell membranes of bacteria .
Mode of Action
This compound works by disrupting the cell membranes of bacteria . This disruption prevents the bacteria from growing and reproducing . In addition, this compound has been found to block the action of nerves that send pain signals to the brain, thereby reducing the feeling of pain .
Biochemical Pathways
It is known that the compound disrupts bacterial cell membranes, which likely affects a variety of cellular processes and biochemical pathways .
Result of Action
The primary result of this compound’s action is the disinfection of the skin and prevention of infections . By disrupting bacterial cell membranes, this compound inhibits bacterial growth and reproduction, effectively killing the bacteria and preventing infection .
Biochemical Analysis
Biochemical Properties
Benzoxonium chloride plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily targets the lipid bilayers of cell membranes, leading to increased permeability and subsequent cell lysis. The compound interacts with enzymes such as phospholipases and proteins involved in maintaining cell membrane integrity. These interactions disrupt the normal function of the cell membrane, leading to the leakage of cellular contents and cell death .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of cytokines such as interleukin-10 and interleukin-12, indicating its role in immune response modulation. Additionally, this compound affects cellular metabolism by disrupting the function of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the lipid bilayers of cell membranes, causing disruption and increased permeability. This leads to the leakage of cellular contents and cell death. This compound also inhibits the activity of enzymes involved in maintaining cell membrane integrity, further contributing to its antimicrobial effects. Additionally, the compound can modulate gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and low degradation rate, maintaining its antimicrobial efficacy over extended periods. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At high doses, this compound can cause toxic effects, including cell membrane disruption and cell death. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing adverse effects. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as tissue damage and inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by disrupting the function of enzymes involved in lipid metabolism. This disruption leads to changes in metabolite levels, including the accumulation of lipid intermediates. This compound also interacts with enzymes involved in the detoxification of reactive oxygen species, indicating its role in oxidative stress response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to accumulate in cell membranes due to its affinity for lipid bilayers. This accumulation enhances its antimicrobial efficacy by increasing its local concentration at the site of action. This compound’s distribution within tissues is influenced by its chemical properties, including its hydrophobicity and charge .
Subcellular Localization
This compound’s subcellular localization is primarily within the cell membrane, where it exerts its antimicrobial effects. The compound’s affinity for lipid bilayers directs it to the cell membrane, where it disrupts membrane integrity and causes cell lysis. Additionally, this compound may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxonium chloride is synthesized through a quaternization reaction. The process involves the reaction of dodecyldimethylamine with benzyl chloride in the presence of a solvent such as acetonitrile . The reaction is typically carried out at a temperature of around 60°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is stirred continuously to maintain uniformity, and the product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzoxonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the chloride ion from the quaternary ammonium group.
Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents and are conducted under controlled conditions to prevent degradation of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quaternary ammonium salts, while oxidation reactions can produce oxidized derivatives of this compound .
Scientific Research Applications
Benzoxonium chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Benzethonium Chloride: Known for its antimicrobial activity and used in various disinfectant formulations.
Uniqueness: Benzoxonium chloride stands out due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes and exert its antiseptic effects .
Properties
IUPAC Name |
benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQFLGKGQEVCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041906 | |
Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19379-90-9 | |
Record name | Benzoxonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19379-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxonium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradophen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoxonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOXONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.